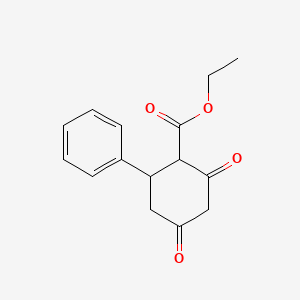

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Description

Propriétés

IUPAC Name |

ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-2-19-15(18)14-12(8-11(16)9-13(14)17)10-6-4-3-5-7-10/h3-7,12,14H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVBHUOYUZLPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504518 | |

| Record name | Ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56540-06-8 | |

| Record name | Ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

This guide provides a comprehensive overview of the synthesis of ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate, a valuable diketo ester intermediate in organic synthesis. The primary focus is on the well-established Robinson annulation pathway, a robust and efficient method for the construction of six-membered rings. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic methodology, mechanistic underpinnings, and practical considerations for producing this target molecule.

Introduction: The Significance of a Versatile Building Block

This compound is a polyfunctional molecule featuring a cyclohexane ring system with two ketone functionalities, an ester group, and a phenyl substituent. This rich array of functional groups makes it a highly versatile precursor for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The strategic placement of the carbonyl and ester groups allows for a variety of subsequent chemical transformations, such as selective reductions, alkylations, and further cyclizations.

The most common and efficient route to this class of compounds is the Robinson annulation, a powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3][4][5] This approach offers high atom economy and allows for the construction of the carbocyclic core in a single operational sequence.

The Synthetic Pathway: A Mechanistic Deep Dive

The synthesis of this compound is a multi-step process that begins with the formation of an α,β-unsaturated ketone (a chalcone), followed by the core Robinson annulation sequence.

Part 1: Synthesis of the Chalcone Precursor

The necessary precursor, chalcone (1,3-diphenyl-2-propen-1-one), is synthesized via a Claisen-Schmidt condensation of benzaldehyde and acetophenone. This base-catalyzed reaction proceeds through the formation of an enolate from acetophenone, which then attacks the carbonyl carbon of benzaldehyde. The resulting aldol adduct readily dehydrates to yield the stable, conjugated chalcone.

Diagram: Claisen-Schmidt Condensation for Chalcone Synthesis

Caption: Synthesis of chalcone from acetophenone and benzaldehyde.

Part 2: The Robinson Annulation Cascade

With the chalcone in hand, the core of the synthesis, the Robinson annulation, can be initiated. This sequence involves two key transformations: a Michael addition and an intramolecular aldol condensation.

-

Michael Addition: In the presence of a base, ethyl acetoacetate is deprotonated at the α-carbon to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system of chalcone in a conjugate addition. This step forms a new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate.[1][2][3][4]

-

Intramolecular Aldol Condensation and Dehydration: The newly formed 1,5-dicarbonyl intermediate, under the same basic conditions, undergoes an intramolecular aldol condensation. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. The resulting β-hydroxy ketone readily dehydrates to yield a more stable, conjugated cyclic enone. In the context of our target molecule, this step is followed by tautomerization to the more stable 2,4-dioxo form.

Diagram: Robinson Annulation Pathway

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. The step-by-step Robinson annulation of chalcone and ethyl acetoacetate - An advanced undergraduate project in organic synthesis and structural analysis (2006) | Lionel Delaude | 7 Citations [scispace.com]

- 4. scribd.com [scribd.com]

- 5. orbi.uliege.be [orbi.uliege.be]

Chemical and physical properties of Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

An In-Depth Technical Guide to Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate for Medicinal Chemistry and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

Within the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as platforms for drug discovery is perpetual. The cyclohexane-1,3-dione framework has emerged as a "privileged scaffold," a core structure that is capable of providing ligands for more than one type of receptor or enzyme. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of a promising derivative, this compound (CAS 56540-06-8), offering insights into its synthesis, characterization, and potential as a cornerstone for future drug development endeavors.

Core Chemical and Physical Properties

This compound is a polyfunctional molecule with the key characteristics detailed below.

| Property | Value | Source |

| CAS Number | 56540-06-8 | [3] |

| Molecular Formula | C₁₅H₁₆O₄ | [3] |

| Molecular Weight | 260.29 g/mol | [3] |

| Physical State | Solid (predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Keto-Enol Tautomerism: A Duality of Reactivity

A critical feature of this compound is the presence of a 1,3-dicarbonyl moiety, which results in the existence of keto-enol tautomers.[4][5] This equilibrium is not merely a structural curiosity but has profound implications for the molecule's reactivity, metal-chelating properties, and biological interactions. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and pH.[6]

Caption: Keto-enol tautomerism of this compound.

Synthesis and Purification: A Mechanistic Approach

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add a solution of chalcone in absolute ethanol. The reaction mixture is then stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

-

Cyclization and Workup: The resulting intermediate is then heated to reflux to induce Dieckmann condensation. After cooling, the reaction mixture is poured into ice-cold dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[8]

Spectroscopic and Physicochemical Profile

While a definitive, published spectral analysis for this specific compound is not available, its structure allows for predictable spectroscopic signatures. A commercial supplier indicates the availability of NMR, HPLC, and LC-MS data.[3]

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm).- A complex multiplet for the phenyl group protons (around 7.2-7.5 ppm).- A series of multiplets for the cyclohexanedione ring protons, with their chemical shifts and multiplicities depending on the dominant tautomeric form. The enolic proton, if observable, would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). |

| ¹³C NMR | - Carbonyl signals for the ester and two ketone groups (in the range of 160-210 ppm).- Aromatic carbon signals for the phenyl group (125-140 ppm).- Signals for the ethyl ester carbons (around 60 ppm and 14 ppm).- Aliphatic carbons of the cyclohexane ring. |

| IR Spectroscopy | - Strong C=O stretching bands for the ketones and the ester (typically in the range of 1650-1750 cm⁻¹). The enol form would show a broader O-H stretch and a C=C stretch.- C-H stretching bands for the aromatic and aliphatic portions of the molecule.- C-O stretching for the ester group. |

Physicochemical Properties in the Context of Drug Development

Parameters such as pKa and logP are crucial for predicting the pharmacokinetic behavior of a drug candidate. For 2-acyl-cyclohexane-1,3-diones, these properties are known to influence their absorption and translocation.[9] While experimental data for the title compound is unavailable, computational tools can provide estimations. The presence of the acidic enolizable protons suggests the molecule will have a pKa in the acidic range, influencing its charge state at physiological pH.

Potential Applications in Drug Development

The cyclohexane-1,3-dione scaffold is a versatile template for the design of biologically active molecules. The introduction of a phenyl group and an ethyl ester moiety in this compound provides ample opportunities for further chemical modification to explore a range of therapeutic targets.

A Platform for Diverse Biological Activities

-

Anticancer: Numerous derivatives of six-membered nitrogen-containing heterocycles synthesized from dicarbonyl compounds have shown potential as anticancer agents.[10] The core structure of the title compound is a precursor to such heterocyclic systems.

-

Anti-inflammatory and Analgesic: The structural similarity to known anti-inflammatory and analgesic agents suggests that this compound could be a starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antibacterial and Antifungal: Piperidinedione derivatives, which can be synthesized from related starting materials, have demonstrated significant antibacterial and antifungal activities.[11]

-

Herbicidal: The 2-acyl-cyclohexane-1,3-dione backbone is a known inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides.[9]

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its straightforward, albeit not formally published, synthesis from readily available starting materials, combined with the proven biological potential of the cyclohexanedione scaffold, makes it an attractive starting point for the design of new therapeutic agents. The key to unlocking its full potential lies in a thorough investigation of its biological activity and the systematic exploration of its structure-activity relationships through the synthesis of analog libraries. This guide provides the foundational chemical knowledge to embark on such an endeavor.

References

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. (URL: [Link])

-

A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity - ResearchGate. (URL: [Link])

-

Crystal Structure of Ethyl 2,4-Dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate: The Product from the Reaction of Ethyl 3-Aminocrotonate, Phenylisothiocyanate and Acetic Anhydride - ResearchGate. (URL: [Link])

-

Ethyl 2

5-oxo-22,23,24,25-tetrahydro(11,21:23,31-terphenyl)-24-carboxylate | C21H20O3 | CID 223855 - PubChem. (URL: [Link]) -

Ethyl 2,4-dioxo-6-pentylcyclohexanecarboxylate | C14H22O4 | CID 14282514 - PubChem. (URL: [Link])

-

Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC - NIH. (URL: [Link])

-

Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters - ACS Publications. (URL: [Link])

-

Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester - ChemRxiv. (URL: [Link])

-

Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. (URL: [Link])

-

Cyclohexenones through addition of ethyl acetoacetate to chalcones derived from 2-acetylthiophene - ResearchGate. (URL: [Link])

-

1,4-Cyclohexanedione - Wikipedia. (URL: [Link])

-

1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS IN ORGANIC CHEMISTRY; SYNTHESIS AND REACTIONS - ResearchGate. (URL: [Link])

-

Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (URL: [Link])

-

Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex - Longdom Publishing. (URL: [Link])

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL: [Link])

-

Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters - ResearchGate. (URL: [Link])

-

Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PubMed Central. (URL: [Link])

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. (URL: [Link])

-

Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations - ResearchGate. (URL: [Link])

-

22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (URL: [Link])

-

The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a - ORBi. (URL: [Link])

-

ethyl 2,4-dioxohexanoate, 13246-52-1 - The Good Scents Company. (URL: [Link])

-

SCHEME 1.6 Asymmetric Michael reaction between chalcone and diethyl malonate[12]. - ResearchGate. (URL: [Link])

-

The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Role of synthetical amynoquinone ethyl 2-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino) acetate in inhibition of Ehrlich's tumor - PubMed. (URL: [Link])

-

Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol - ResearchGate. (URL: [Link])

-

Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem - NIH. (URL: [Link])

-

One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Beilstein Journals. (URL: [Link])

-

Malonates in Cyclocondensation Reactions - PMC - NIH. (URL: [Link])

-

1,2-cyclohexanedione - 765-87-7, C6H8O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. 56540-06-8|this compound|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate CAS number 56540-06-8

An In-Depth Technical Guide to Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate (CAS 56540-06-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a polyfunctional organic molecule belonging to the class of β-dicarbonyl compounds. Its structure, featuring a 1,3-dione system within a cyclohexane ring substituted with a phenyl group and an ethyl ester, makes it a highly versatile synthon for organic synthesis and a scaffold of significant interest in medicinal chemistry. While specific research on this exact molecule is limited, its structural motifs are present in numerous compounds with pronounced biological activity. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis methodology, its characteristic chemical reactivity, and explores its potential applications in drug discovery by drawing parallels with structurally related analogs.

Physicochemical and Structural Properties

This compound (IUPAC Name: Ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate) is a complex molecule whose properties are dictated by its multiple functional groups. The key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 56540-06-8 | [1][2] |

| Molecular Formula | C₁₅H₁₆O₄ | [1] |

| Molecular Weight | 260.29 g/mol | [1] |

| MDL Number | MFCD00157158 | [1] |

| Appearance | (Predicted) Off-white to light yellow solid | [3] |

| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, acetone; sparingly soluble in water | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

The core of the molecule is the cyclohexane-1,3-dione moiety. This system is known to exist predominantly in its enol tautomeric form, which significantly influences its reactivity and potential for biological interactions.[4]

Synthesis and Reaction Mechanism

The synthesis of this compound is achieved via a consecutive Michael addition and subsequent Dieckmann-like (Claisen) condensation. This [3+3] annulation strategy is a robust method for constructing substituted cyclohexane-1,3-dione frameworks.[5]

The logical choice of reactants involves an α,β-unsaturated ketone and a β-keto ester or a malonic ester derivative. A highly analogous and well-documented procedure involves the reaction of diethyl malonate with an unsaturated ketone in the presence of a strong base like sodium ethoxide.[6]

Mechanism Rationale:

-

Deprotonation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from diethyl malonate to form a nucleophilic enolate.

-

Michael Addition: The malonate enolate attacks the β-carbon of the α,β-unsaturated ketone (chalcone analog) in a conjugate addition. This is the key C-C bond-forming step that establishes the carbon skeleton.

-

Intramolecular Claisen Condensation: The newly formed intermediate possesses an ester and a ketone. The ethoxide base facilitates a second deprotonation, creating another enolate which then attacks one of the ester carbonyls intramolecularly, cyclizing the structure.

-

Workup: Acidification of the reaction mixture protonates the resulting enolate salt to yield the final 2,4-dioxo product.[6]

Caption: Synthetic workflow for this compound.

Chemical Reactivity: The Keto-Enol Tautomerism

A defining characteristic of the 1,3-dicarbonyl motif is its existence as an equilibrium mixture of keto and enol tautomers. For cyclohexane-1,3-diones, the enol form is often predominant in solution.[4] This tautomerism is critical as it dictates the molecule's nucleophilic and electrophilic behavior.

-

Acidity: The methylene protons flanked by the two carbonyl groups (at the C2 position) are highly acidic (pKa ≈ 5.2 for the parent dione), readily forming a stabilized enolate.[4]

-

Nucleophilicity: This enolate is a potent nucleophile, capable of undergoing alkylation and acylation reactions.

-

Electrophilicity: The carbonyl carbons are electrophilic centers, susceptible to attack by nucleophiles.

-

Enol Reactivity: The enolic hydroxyl group can be derivatized, for instance, through O-acylation or O-alkylation under specific conditions.[7]

Caption: Keto-Enol tautomerism in the 1,3-dione system.

Potential Applications in Drug Discovery

While direct biological data for CAS 56540-06-8 is not extensively published, the cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry.[8] Its derivatives are recognized as key intermediates for a wide range of bioactive molecules.[9]

-

Anticancer Agents: The cyclohexane-1,3-dione core is utilized in the synthesis of 1,2,4-triazine derivatives that have shown potent anti-proliferative activities and function as tyrosine kinase inhibitors.[10] The structural rigidity and functional group presentation of the scaffold allow for effective binding to kinase active sites.

-

Herbicidal Activity: Many commercial herbicides, such as mesotrione and tembotrione, are derived from the cyclohexane-1,3-dione framework, highlighting its ability to interact with biological targets.[4][8]

-

Versatile Precursor: This class of compounds serves as a foundational building block for complex heterocyclic systems like benzofurans, indazoles, and acridines, many of which exhibit significant pharmacological properties.[11][12] The reactive nature of the dione system allows for its elaboration into diverse molecular architectures.

-

Anti-inflammatory and Analgesic Agents: Related heterocyclic systems derived from dione structures, such as benzothiazine carboxylates, have demonstrated powerful analgesic and anti-inflammatory effects, in some cases exceeding the activity of commercial drugs like Piroxicam.[13]

The presence of the phenyl group and the ethyl ester on the core scaffold of this compound provides specific steric and electronic properties that can be exploited for targeted drug design, making it a valuable starting point for library synthesis and lead optimization campaigns.

Experimental Protocols

Synthesis Protocol

This protocol is adapted from a validated procedure for a structurally analogous compound.[6]

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Ar), add 35 mL of absolute ethanol. Carefully add 2.3 g of metallic sodium in small pieces. Allow the reaction to proceed until all sodium has dissolved.

-

Addition of Malonate: To the resulting sodium ethoxide solution, slowly add 14 g of diethyl malonate via a dropping funnel.

-

Michael Reaction: After a brief reflux (1-2 minutes), cool the mixture. Add a solution of the appropriate α,β-unsaturated ketone (e.g., 13 g of benzalacetone) in ethanol.

-

Cyclization and Reflux: Heat the mixture under reflux for 16-18 hours. A precipitate of the sodium enolate salt should form.

-

Isolation of Enolate Salt: Cool the reaction mixture to room temperature. Collect the precipitated salt by vacuum filtration and wash it with cold acetone.

-

Acidification and Extraction: Dissolve the collected salt in a minimum amount of cold water. Acidify the solution to pH ~2 using 2N sulfuric acid. This will precipitate the product. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

-

¹H NMR: Expected signals would include aromatic protons from the phenyl group, a triplet and quartet for the ethyl ester, and several multiplets for the cyclohexyl ring protons. The enolic proton, if present, would appear as a broad singlet.

-

¹³C NMR: Resonances for carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons of the ethyl and cyclohexyl groups are expected.

-

FT-IR: Characteristic peaks would include C=O stretching for the ketones and ester (approx. 1650-1750 cm⁻¹), C-O stretching, and aromatic C-H stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass should be observed to confirm the molecular formula.

Safety and Handling

-

General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents: Sodium metal is highly reactive with water and flammable. Sodium ethoxide is corrosive. Handle with extreme care.

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This compound (CAS 56540-06-8) is a compound with significant synthetic potential. While direct biological studies are not widely available, its core structure is a well-established pharmacophore and a versatile building block in organic synthesis. The reliable synthesis via Michael-Claisen condensation and the rich reactivity of its 1,3-dione system make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this valuable chemical entity.

References

-

Wikipedia. 1,3-Cyclohexanedione. [Link]

-

PrepChem. Synthesis of ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate. [Link]

-

Kim, J. et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Process Research & Development. [Link]

-

LookChem. ETHYL2,4-DIOXO-6-PHENYLCYCLOHEXANE- CARBOXYLATE(CAS 56540-06-8) Safety Data Sheets. [Link]

-

Ishikawa, T. et al. (2001). Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates. The Journal of Organic Chemistry. [Link]

-

Hassan, E. A. et al. (2014). 1, 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS IN ORGANIC CHEMISTRY; SYNTHESIS AND REACTIONS. International Journal of Current Research. [Link]

-

Hassan, E. A. et al. (2014). 1 3 Cyclohexanedione and Its Derivatives. Scribd. [Link]

-

Mohareb, R. M. et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]

-

Urban, M. et al. (1993). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Pharmazie. [Link]

-

CSIR-Institute of Himalayan Bioresource Technology. Process for 4-substituted cyclohexane-1,3-dione. [Link]

-

化源网. 61621-49-6 CAS Number. [Link]

- Google Patents.

-

PubChem. Ethyl 2,4-dioxo-6-pentylcyclohexanecarboxylate. [Link]

-

Ningappa, M. et al. (2015). A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. ResearchGate. [Link]

-

ResearchGate. 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline. [Link]

-

PrepChem. Synthesis of cyclohexane-1,3-dione monophenylhydrazone. [Link]

-

Zyak, N. et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

El Ghayati, M. et al. (2022). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. NIH National Center for Biotechnology Information. [Link]

-

Wang, L. (2023). Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. ResearchGate. [Link]

-

Dias, F. R. et al. (2022). Role of synthetical amynoquinone ethyl 2-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino) acetate in inhibition of Ehrlich's tumor. PubMed. [Link]

-

Khamgaonkar, V. D. et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]

Sources

- 1. 56540-06-8|this compound|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ihbt.res.in [ihbt.res.in]

- 9. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 10. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Navigating the Tautomeric Landscape: A Technical Guide to Keto-Enol Equilibria in Cyclic Beta-Dicarbonyl Compounds

Abstract

The keto-enol tautomerism of cyclic beta-dicarbonyl compounds represents a fascinating and functionally critical area of study for researchers, particularly those in the fields of medicinal chemistry and drug development. Unlike their acyclic counterparts, the tautomeric equilibrium in these cyclic systems is uniquely governed by a confluence of factors including ring strain, solvent effects, and the geometric preclusion of intramolecular hydrogen bonding. This guide provides an in-depth exploration of the core principles governing this equilibrium, outlines robust experimental and computational methodologies for its characterization, and delves into the profound implications for drug design and molecular functionality. By synthesizing theoretical underpinnings with practical, field-proven insights, this document serves as a comprehensive resource for scientists seeking to understand and manipulate the tautomeric state of these versatile scaffolds.

The Fundamental Dichotomy: Keto vs. Enol Tautomers

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For simple carbonyl compounds, the equilibrium overwhelmingly favors the more thermodynamically stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]

However, the presence of a second carbonyl group in a 1,3-relationship dramatically alters this landscape. In acyclic 1,3-dicarbonyls like acetylacetone, the enol form is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that disperses electron density and lowers the overall energy.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered ring intramolecular hydrogen bond with the oxygen of the second carbonyl group, providing substantial stabilization.[3]

This interplay of stabilizing forces can shift the equilibrium significantly towards the enol tautomer.

The Cyclic Conundrum: When Intramolecular Bonds Break

In cyclic beta-dicarbonyl compounds, the rigid ring structure introduces a critical constraint: the geometry often prevents the formation of the stabilizing intramolecular hydrogen bond that is so crucial in acyclic systems.[2] This fundamental difference is the starting point for understanding their unique tautomeric behavior. The inability to form this internal hydrogen bond means that the stability of the enol form is much more dependent on other factors.

Factors Governing Tautomeric Equilibrium in Cyclic Systems

The position of the keto-enol equilibrium in cyclic beta-dicarbonyls is a delicate balance of several competing factors:

-

Ring Size and Strain: The size of the ring dictates the bond angles and torsional strain, which in turn affects the stability of the planar enol form versus the more flexible keto form.

-

Substitution: Alkyl or other substituents on the ring can influence the equilibrium through steric and electronic effects.

-

Solvent Polarity and Hydrogen Bonding Capacity: This is arguably the most critical external factor. The solvent's ability to act as a hydrogen bond donor or acceptor can stabilize one tautomer over the other.

-

Aromaticity: In certain cases, enolization can lead to the formation of an aromatic system, which provides a powerful thermodynamic driving force.[3]

The following diagram illustrates the key influences on the tautomeric equilibrium in these cyclic systems.

Caption: Factors influencing the keto-enol equilibrium in cyclic beta-dicarbonyls.

Quantitative Analysis: Determining the Tautomeric Ratio

A precise understanding of the keto-enol equilibrium requires robust quantitative methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose, as the tautomerization is typically slow on the NMR timescale, allowing for the distinct observation and integration of signals from both the keto and enol forms.[4][5]

Experimental Protocol: ¹H NMR for Tautomer Quantification

This protocol provides a reliable framework for determining the keto-enol equilibrium constant (Keq).

Step 1: Sample Preparation

-

Accurately weigh approximately 5-10 mg of the cyclic beta-dicarbonyl compound.

-

Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will directly influence the equilibrium.[6]

-

Ensure the sample is fully dissolved. Gentle vortexing may be required.

Step 2: NMR Data Acquisition

-

Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Key Acquisition Parameters:

-

Sufficient Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ of the protons being integrated. This is crucial for accurate quantification. A value of 10-30 seconds is often a safe starting point.

-

Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals to be integrated.

-

Pulse Angle: Use a 90° pulse angle for quantitative measurements.

-

Step 3: Spectral Processing and Analysis

-

Apply a gentle line broadening (e.g., 0.3 Hz) and perform a careful phase correction.

-

Integrate well-resolved, non-overlapping signals corresponding to unique protons of the keto and enol forms. For example, the vinylic proton of the enol form and the α-protons of the keto form are often suitable.

-

Calculate the mole fraction of each tautomer from the normalized integral values.

-

The equilibrium constant, Keq, is calculated as: Keq = [Enol] / [Keto]

The following workflow diagram summarizes the process:

Caption: Workflow for quantitative NMR analysis of keto-enol tautomerism.

Representative Tautomeric Equilibria Data

The solvent plays a paramount role in determining the position of the equilibrium. The following table summarizes representative data for common cyclic beta-dicarbonyl compounds.

| Compound | Solvent | % Enol | Keq ([Enol]/[Keto]) | Reference |

| Dimedone | CDCl₃ | ~70% | ~2.33 | J. Chem. Educ. (2006) |

| DMSO-d₆ | ~95% | ~19.0 | J. Chem. Educ. (2006) | |

| Cyclohexane-1,3-dione | D₂O | Low | < 0.1 | J. Am. Chem. Soc. (1981)[3] |

| CDCl₃ | High | > 19 (Essentially 100%) | J. Org. Chem. (1980)[3] | |

| 2-Acetylcyclohexanone | CCl₄ | 49% | 0.96 | J. Org. Chem. (1980)[3] |

| D₂O | <2% | < 0.02 | J. Org. Chem. (1980)[3] |

Note: Values are approximate and can be influenced by concentration and temperature.

The data clearly demonstrates that polar, hydrogen-bond accepting solvents like DMSO can significantly stabilize the enol form through intermolecular hydrogen bonding, compensating for the lack of intramolecular stabilization. Conversely, in water, which can hydrogen bond with both forms, the equilibrium for some compounds shifts back towards the keto form.

Advanced Characterization and Predictive Modeling

While NMR is the workhorse for solution-state analysis, a comprehensive understanding often requires complementary techniques.

-

X-ray Crystallography: Provides unambiguous structural information in the solid state. This can reveal whether the keto or enol form is preferred in the crystal lattice and can detail the intermolecular interactions, such as hydrogen-bonded dimers, that stabilize the enol form.[4]

-

Density Functional Theory (DFT) Calculations: Computational methods, such as DFT with the B3LYP functional, are powerful tools for predicting the relative stabilities of tautomers in both the gas phase and in solution (using continuum solvation models like CPCM).[7][8] These calculations can provide valuable insights into the thermodynamics of the tautomerization process and help rationalize experimental observations.[9]

Implications for Drug Development and Medicinal Chemistry

The tautomeric state of a cyclic beta-dicarbonyl moiety within a drug candidate is not a trivial detail; it can profoundly impact its biological activity and pharmacokinetic properties.

-

Receptor Binding and Pharmacophore: The keto and enol forms have different shapes, hydrogen bonding capabilities, and electronic distributions. One tautomer may bind to a biological target with significantly higher affinity than the other. The enol form, with its hydroxyl group and conjugated system, can act as a potent hydrogen bond donor and participate in π-π stacking interactions.[8]

-

Chelation of Metal Ions: The enol form of beta-dicarbonyls are excellent chelating agents for metal ions, a property crucial for the mechanism of action of certain drugs, such as HIV integrase inhibitors. The specific tautomeric equilibrium can influence the drug's ability to coordinate with essential metal cofactors in an enzyme's active site.

-

Physicochemical Properties: The tautomeric ratio influences key drug-like properties:

-

Solubility: The polarity and hydrogen bonding capacity of each tautomer differ, affecting solubility in aqueous and lipid environments.

-

Lipophilicity (LogP): The distribution between octanol and water will be an average of the properties of the two tautomers, weighted by their relative populations.

-

Membrane Permeability: The ability of a drug to cross cell membranes can be dependent on its tautomeric form.

-

-

Metabolic Stability: The keto and enol forms may be metabolized by different enzymatic pathways, affecting the drug's half-life and metabolic profile.

The following diagram illustrates the central role of tautomerism in drug properties:

Caption: Impact of keto-enol tautomerism on key drug development properties.

Conclusion and Future Outlook

The keto-enol tautomerism of cyclic beta-dicarbonyl compounds is a nuanced phenomenon with significant practical consequences. The geometric constraints of the ring system shift the balance of stabilizing forces, making solvent interactions a dominant factor in determining the equilibrium position. For drug development professionals, a thorough characterization of this tautomerism is not merely an academic exercise but a critical step in understanding a molecule's structure-activity relationship, optimizing its pharmacokinetic profile, and ensuring consistent biological performance. The integrated use of high-field NMR for quantitative analysis, complemented by X-ray crystallography and predictive DFT calculations, provides a powerful toolkit for navigating this complex tautomeric landscape. As drug design becomes increasingly sophisticated, the ability to rationally control and exploit tautomeric equilibria will undoubtedly become an even more vital component of modern medicinal chemistry.

References

-

Al-Jaber, H. A., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. Available at: [Link]

-

Chiang, Y., Kresge, A. J., & Walsh, P. A. (1981). Kinetics and thermodynamics of keto-enol tautomerism of simple carbonyl compounds. Journal of the American Chemical Society, 103(18), 5393-5401. Available at: [Link]

-

Cook, A. G., & Feltman, T. L. (2006). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 83(9), 1383. Available at: [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. Available at: [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 127-145. Available at: [Link]

-

LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

-

Roger, M. T., & Burdett, J. L. (1965). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 43(5), 1516-1526. Available at: [Link]

-

Tayyari, S. F., et al. (2012). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Structural Chemistry, 23, 1265-1277. Available at: [Link]

-

Van der Schueren, L., et al. (2022). From β‑Dicarbonyl Chemistry to Dynamic Polymers. Biomacromolecules, 23(10), 3995-4015. Available at: [Link]

-

Various Authors. (2025). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. ResearchGate. Available at: [Link]

-

Various Authors. (2025). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. Available at: [Link]

-

Various Authors. (2025). Tautomers of Dicarbonyl Compounds. Pearson+. Available at: [Link]

-

Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis Corp. Available at: [Link]

-

Pal, S., & Chandra, A. (2014). Keto–enol tautomerism of β-diketo molecules in the presence of graphitic materials through π–π stacking. Physical Chemistry Chemical Physics, 16(31), 16386-16395. Available at: [Link]

-

Pinto, D. C. G. A., et al. (2012). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. Journal of Molecular Structure, 1010, 107-114. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. From β‑Dicarbonyl Chemistry to Dynamic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis of substituted cyclohexanediones

An In-Depth Technical Guide to the Synthesis of Substituted Cyclohexanediones

Introduction: The Cyclohexanedione Core in Modern Chemistry

Substituted cyclohexanedione scaffolds are foundational building blocks in organic synthesis, serving as pivotal intermediates in the creation of a vast array of complex molecules. Their prevalence stems from the strategic positioning of two carbonyl groups within a six-membered ring, which allows for a rich and diverse reactivity profile. This versatility makes them indispensable in the synthesis of natural products, pharmaceuticals, and agrochemicals.[1][2][3] For instance, derivatives of 1,3-cyclohexanedione are found in numerous commercial herbicides, such as mesotrione and sethoxydim, and are crucial for manufacturing drugs like Ondansetron.[4][5] The cyclohexanone skeleton is a core structure in many natural products and pharmaceutical drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7]

This guide provides an in-depth exploration of the primary synthetic methodologies for constructing substituted cyclohexanediones. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the mechanistic principles that govern these transformations. We will delve into the causality behind experimental choices, enabling practitioners to troubleshoot, optimize, and adapt these methods for their specific synthetic targets.

Pillar 1: The Robinson Annulation - A Classic Ring-Forming Strategy

The Robinson annulation, discovered by Sir Robert Robinson in 1935, remains one of the most powerful and reliable methods for constructing substituted cyclohexenone rings, which can be readily converted to cyclohexanediones.[8][9] The reaction is a tandem sequence involving a Michael addition of an enolate to an α,β-unsaturated ketone (like methyl vinyl ketone, MVK), followed by an intramolecular aldol condensation.[10][11] This one-pot process forms two new carbon-carbon bonds and a new six-membered ring, making it highly efficient.[11]

Mechanistic Underpinnings

The elegance of the Robinson annulation lies in its sequential, base-catalyzed mechanism. The choice of base is critical; it must be strong enough to deprotonate the Michael donor (e.g., a 1,3-dicarbonyl compound) to form an enolate, but not so strong as to promote undesired side reactions like the polymerization of the Michael acceptor.[12]

The process unfolds as follows:

-

Enolate Formation: A base abstracts an acidic α-proton from the ketone (the Michael donor) to form a nucleophilic enolate.

-

Michael Addition (1,4-Conjugate Addition): The enolate attacks the β-carbon of the α,β-unsaturated ketone (the Michael acceptor), forming a new C-C bond and yielding a 1,5-dicarbonyl intermediate.[9]

-

Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under the influence of the base, forms another enolate which then attacks one of the carbonyl carbons in an intramolecular fashion to form a six-membered ring. This creates a β-hydroxy ketone.

-

Dehydration: The β-hydroxy ketone readily eliminates a molecule of water to form the final, thermodynamically stable α,β-unsaturated cyclohexenone product.[9][10]

Caption: The Robinson Annulation Workflow.

Field-Proven Experimental Protocol: Synthesis of Wieland-Miescher Ketone Precursor

This protocol describes the synthesis of a classic Robinson annulation product using 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[13]

Materials:

-

2-methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone (MVK)

-

(S)-(-)-Proline (asymmetric catalyst, optional)

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-methyl-1,3-cyclohexanedione in DMSO.

-

Catalyst Addition (Optional): For asymmetric synthesis, add a catalytic amount (e.g., 0.1 eq) of (S)-(-)-proline.

-

Michael Acceptor Addition: Slowly add 1.1 equivalents of methyl vinyl ketone to the reaction mixture at room temperature with vigorous stirring. The slow addition is crucial to prevent the polymerization of MVK, a common cause of low yields.[12]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Causality and Optimization:

-

Solvent Choice: Solvents like DMSO or DMF can facilitate the reaction by effectively solvating the intermediates.[12] Ethanol is also commonly used.

-

Base Selection: While strong bases like NaOH or NaOEt are traditional, organocatalysts like proline can promote the reaction under milder conditions and even induce enantioselectivity.[8]

-

Yield Improvement: If yields are low, consider isolating the Michael adduct first before proceeding with the aldol cyclization. While less efficient than a one-pot process, this two-step approach can sometimes provide higher overall yields by allowing for optimization of each step individually.[9]

Pillar 2: Michael Addition and Subsequent Cyclization Strategies

Beyond the classic Robinson Annulation, the formation of cyclohexanediones can be achieved through various strategies that hinge on a Michael or a double-Michael addition followed by a cyclization event, such as a Claisen condensation. These methods offer great flexibility for synthesizing highly substituted and functionalized rings.[3][6][14]

Double Michael Addition-Claisen Condensation

A powerful one-pot strategy involves the reaction of an acetone derivative with an α,β-unsaturated ester.[3][15] This regio-selective process builds the cyclohexanedione ring through a consecutive double Michael addition and a final Claisen condensation.

Caption: Double Michael Addition followed by Claisen Condensation.

This approach is particularly valuable for synthesizing 4-substituted cyclohexane-1,3-diones, which are important intermediates for herbicides and other bioactive molecules.[16]

Protocol: Synthesis of 4-Substituted Cyclohexane-1,3-dione

This protocol is adapted from a patented process for the one-pot synthesis of 4-substituted cyclohexane-1,3-diones.[3][15]

Materials:

-

Acetone (or substituted acetone)

-

Ethyl acrylate (or substituted α,β-unsaturated ester)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous toluene

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous toluene. Add 2.0 equivalents of sodium hydride dispersion and cool the suspension to -10 °C.

-

Reactant Addition: Slowly and simultaneously add a mixture of 1.0 equivalent of acetone and 2.3 equivalents of ethyl acrylate to the NaH suspension, maintaining the temperature between -10 °C and 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 40-100 minutes. The reaction progress can be monitored by TLC.

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous HCl until the mixture is acidic (pH ~2-3).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue via column chromatography to yield the desired 4-substituted cyclohexane-1,3-dione.

Pillar 3: Asymmetric Synthesis and Modern Methodologies

The development of stereoselective methods for synthesizing chiral cyclohexanediones is of paramount importance, particularly in drug development where enantiomeric purity is critical.[17] Modern approaches often employ organocatalysis or biocatalysis to achieve high levels of enantioselectivity.

Enzyme-Catalyzed Desymmetrization

A powerful strategy for creating chiral centers is the desymmetrization of prochiral substrates. Ene-reductases, for example, can be used for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones.[18][19] This biocatalytic approach can generate valuable quaternary stereocenters with exceptionally high enantioselectivities (up to >99% ee), often surpassing traditional transition-metal-catalyzed methods.[19]

Data on Asymmetric Synthesis

The following table summarizes representative results from an ene-reductase catalyzed desymmetrization, highlighting the high yields and enantiomeric excess (ee) achievable.[19]

| Entry | Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 4,4-Dimethyl-2,5-cyclohexadienone | YqjM | >99 | >99 |

| 2 | 4,4-Diphenyl-2,5-cyclohexadienone | OPR3 | 92 | 98 |

| 3 | 4-Methyl-4-propyl-2,5-cyclohexadienone | YqjM | 95 | 99 |

| 4 | 4-Cyano-4-methyl-2,5-cyclohexadienone | YqjM | 94 | 85 |

Trustworthiness of Data: The data presented is derived from peer-reviewed literature and demonstrates the effectiveness of biocatalytic methods. The high enantiomeric excess observed is a result of the enzyme's chiral active site, which precisely controls the stereochemical outcome of the reduction.[18]

Conclusion and Future Outlook

The synthesis of substituted cyclohexanediones is a mature yet continuously evolving field. Foundational methods like the Robinson annulation provide robust and reliable pathways, while modern strategies focusing on Michael additions and asymmetric catalysis offer unparalleled control over substitution patterns and stereochemistry. The choice of synthetic route must be guided by the specific substitution required on the cyclohexanedione core, cost considerations, and the need for stereochemical control.[16] As the demand for complex and stereochemically pure molecules in medicine and materials science grows, the development of even more efficient, selective, and sustainable methods for constructing these vital chemical scaffolds will remain a key focus for the scientific community.

References

-

Title: 23.12: The Robinson Annulation Reaction. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Efficient asymmetric synthesis of alpha-alkylated 1, 4-cyclohexanedione derivatives, important chiral building blocks in the synthesis of natural products. Source: PubMed. URL: [Link]

-

Title: 10.13: The Robinson Annulation Reaction. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Source: PMC - NIH. URL: [Link]

-

Title: 1,3-Cyclohexanedione. Source: Wikipedia. URL: [Link]

-

Title: Starting with 2-methyl-1,3-cyclohexanedione and other appropriate reagents, provide a mechanism for a Robinson annulation reaction. Source: Homework.Study.com. URL: [Link]

-

Title: Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Source: ACS Publications. URL: [Link]

-

Title: Process for 4-substituted cyclohexane-1,3-dione. Source: CSIR-Institute of Himalayan Bioresource Technology (IHBT), Palampur. URL: [Link]

-

Title: Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Source: ResearchGate. URL: [Link]

-

Title: Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Source: ACS Omega. URL: [Link]

-

Title: Robinson Annulation. Source: J&K Scientific LLC. URL: [Link]

-

Title: Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Source: PMC - PubMed Central. URL: [Link]

- Title: Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

- Title: Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Title: Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Source: Beilstein Journals. URL: [Link]

-

Title: Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Source: PubMed Central. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. homework.study.com [homework.study.com]

- 14. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]

- 15. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 16. ihbt.res.in [ihbt.res.in]

- 17. Efficient asymmetric synthesis of alpha-alkylated 1, 4-cyclohexanedione derivatives, important chiral building blocks in the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Molecular structure and conformation of Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Authored by a Senior Application Scientist

Abstract

This compound is a substituted β-dicarbonyl compound belonging to the family of 1,3-cyclohexanediones. Molecules within this class are not only pivotal intermediates in organic synthesis but also serve as scaffolds for a wide array of biologically active compounds.[1][2] This guide provides a comprehensive examination of its molecular architecture, focusing on the intricate interplay between keto-enol tautomerism and the conformational dynamics of the cyclohexanedione ring. We will explore its synthesis, detailed spectroscopic characterization, and the modern computational and experimental techniques used to elucidate its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile chemical entity.

Introduction and Significance

The 1,3-cyclohexanedione framework is a privileged scaffold in medicinal chemistry, with derivatives showing promise as herbicides and therapeutic agents.[3] The biological activity of these molecules is intrinsically linked to their specific three-dimensional shape and the distribution of electron density, which are governed by conformational preferences and tautomeric equilibria. This compound, featuring a bulky phenyl group and an ethyl ester, presents a compelling case study in stereoelectronic effects. Understanding its structural biology is paramount for designing novel derivatives with tailored pharmacological profiles, for instance, as c-Met tyrosine kinase inhibitors for cancer therapy.[1]

The core of our investigation revolves around two fundamental principles:

-

Keto-Enol Tautomerism: As a 1,3-dicarbonyl system, this molecule is expected to exist as an equilibrium mixture of its diketo form and one or more enol tautomers.[4][5] The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it a dominant species in many environments.[6][7]

-

Ring Conformation: The six-membered carbocyclic ring is non-planar and can adopt several conformations, primarily chair and boat forms.[8][9] The energetic landscape of these conformers is profoundly influenced by the steric and electronic nature of its substituents.

This guide will systematically dissect these aspects, providing both theoretical grounding and practical, field-proven methodologies for their investigation.

Synthesis Pathway

The most common and efficient synthesis of 1,3-cyclohexanedione derivatives is achieved through a Michael addition followed by a Dieckmann-type cyclization. The synthesis of the title compound follows this classic route, starting from an α,β-unsaturated ketone and a malonic ester.

Synthetic Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar 1,3-cyclohexanedione syntheses.[10]

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2.3 g of sodium metal to 35 mL of anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved.

-

Causality Note: Anhydrous conditions are critical to prevent quenching of the strongly basic ethoxide and enolate intermediates by water.

-

-

Formation of Malonate Enolate: To the freshly prepared sodium ethoxide solution, slowly add 14 g of diethyl malonate with stirring. Heat the mixture to reflux for 1-2 minutes to ensure complete formation of the enolate.

-

Michael Addition and Cyclization: Cool the mixture and add a solution of 13 g of chalcone (1,3-diphenyl-2-propen-1-one) in ethanol. Heat the resulting mixture under reflux for 16-18 hours.

-

Causality Note: The extended reflux period is necessary to drive both the initial 1,4-conjugate addition and the subsequent intramolecular condensation to completion.

-

-

Isolation of the Intermediate Salt: Upon cooling, the sodium enolate salt of the product will precipitate. Collect the solid by filtration and wash it with cold acetone to remove unreacted starting materials.

-

Acidification and Extraction: Dissolve the collected salt in water and acidify the solution to a pH of ~2 using 2N sulfuric acid. This protonates the enolate to yield the final diketone/enol product. Extract the aqueous solution multiple times with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the title compound.

Structural Elucidation: A Multi-faceted Approach

The definitive structure of this compound is not a single static image but a dynamic equilibrium of tautomers and conformers. A combination of spectroscopic, crystallographic, and computational methods is required for a complete picture.

Keto-Enol Tautomerism

The 1,3-dicarbonyl moiety allows for the formation of a highly stable enol tautomer, stabilized by an intramolecular hydrogen bond and a conjugated π-system.[4][11]

Caption: Tautomeric equilibrium between the diketo and the stable enol form.

The position of this equilibrium is highly sensitive to the solvent.

-

Nonpolar Solvents (e.g., CCl₄, CDCl₃): Favor the enol form, as the intramolecular hydrogen bond is not disrupted by solvent competition. The enol:keto ratio can be as high as 98:2 in similar systems.[4]

-

Polar Protic Solvents (e.g., Water, Methanol): Stabilize the diketo form by forming intermolecular hydrogen bonds with the carbonyl groups, thus disrupting the internal hydrogen bond of the enol.

Spectroscopic Characterization

Spectroscopic analysis provides the first layer of structural proof and is the primary method for quantifying the tautomeric ratio in solution.

| Technique | Keto Tautomer (Expected) | Enol Tautomer (Expected) | Rationale & Insights |

| ¹H NMR | α-protons (C5-H, C6-H) ~2.5-3.5 ppm; CH₂ (ester) ~4.2 ppm | Vinylic proton ~5.5-6.0 ppm; Enolic OH ~12-14 ppm (broad); CH₂ (ester) ~4.2 ppm | The downfield shift of the enolic OH is characteristic of strong intramolecular H-bonding. Integration of the unique α-proton (keto) vs. vinylic proton (enol) signals allows for direct calculation of the tautomer ratio. |

| ¹³C NMR | Two C=O signals ~190-210 ppm | One C=O signal ~190 ppm; Two vinylic carbons ~100 ppm and ~175 ppm (C-OH) | The disappearance of one carbonyl signal and the appearance of two sp² carbon signals is definitive proof of the enol form.[12] |

| FT-IR | Two C=O stretches ~1715 cm⁻¹ (ketone) and ~1735 cm⁻¹ (ester) | One C=O stretch (conjugated ketone) ~1650 cm⁻¹; C=C stretch ~1600 cm⁻¹; Broad O-H stretch ~2500-3200 cm⁻¹ | The significant shift of the carbonyl frequency to lower wavenumbers indicates conjugation, a hallmark of the enol tautomer. |

| Mass Spec. | Molecular Ion Peak (M⁺) | Identical to Keto form | Provides the molecular weight, confirming the elemental composition. Fragmentation patterns can help elucidate the core structure. |

Conformational Analysis of the Cyclohexane Ring

The six-membered ring is not planar and will adopt a conformation that minimizes steric and torsional strain. For 1,3-cyclohexanedione systems, the chair conformation is generally the most stable, though boat and twist-boat forms can be involved in the interconversion pathway.[8][9]

The key challenge is placing the three large substituents—phenyl, ethyl carboxylate, and the C4-oxo group—in positions that minimize unfavorable steric interactions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thecatalyst.org [thecatalyst.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 13C NMR spectrum [chemicalbook.com]

Unlocking the Therapeutic Potential of Dioxocyclohexanecarboxylate Derivatives: A Technical Guide for Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and diverse biological activity is perpetual. The dioxocyclohexanecarboxylate framework has emerged as a promising, albeit underexplored, scaffold. Its inherent structural features—a cyclohexane ring bearing two ketone functionalities and a carboxylate group—present a unique combination of steric and electronic properties conducive to molecular recognition by a variety of biological targets. This guide provides a comprehensive technical overview of the potential biological activities of dioxocyclohexanecarboxylate derivatives, drawing upon established principles of medicinal chemistry and evidence from structurally related compounds to illuminate a path for future drug discovery and development.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a rationale for experimental design and to foster a deeper understanding of the structure-activity relationships that may govern the therapeutic potential of this intriguing class of molecules.

The Dioxocyclohexanecarboxylate Scaffold: A Foundation for Diverse Bioactivity

The dioxocyclohexanecarboxylate core is characterized by a six-membered aliphatic ring with two carbonyl groups and a carboxylate moiety. The relative positions of these functional groups can vary, leading to different isomers with distinct chemical properties and, consequently, different biological activities. The presence of two electron-withdrawing ketone groups can influence the acidity of the alpha-protons, making this scaffold a versatile synthon for a variety of chemical transformations.

The synthesis of these derivatives can be achieved through established organic chemistry reactions. For instance, derivatives of 3,5-cyclohexanedione carboxylic acid can be prepared by the hydrogenation of 3,5-dihydroxybenzoic acid, followed by esterification or amidation.[1] This synthetic tractability is a significant advantage for creating diverse libraries of compounds for biological screening.

Anticancer Potential: Targeting the Proliferative Machinery

The structural motif of a dione within a cyclic framework is present in several natural and synthetic compounds with demonstrated anticancer activity.[2] For dioxocyclohexanecarboxylate derivatives, the potential for anticancer activity is a compelling area of investigation.

2.1. Mechanistic Insights

The anticancer effects of these derivatives could be mediated through several mechanisms:

-

Induction of Oxidative Stress: The dione functionality can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells.[3] Elevated ROS levels can induce DNA damage and trigger apoptosis.

-

Enzyme Inhibition: These derivatives may act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or topoisomerases.[3][4]

-

Cell Cycle Arrest: By interfering with the cellular machinery that governs cell division, these compounds could induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[5]

2.2. Hypothetical Signaling Pathway for Anticancer Activity

Caption: Potential anticancer mechanisms of dioxocyclohexanecarboxylate derivatives.

2.3. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of dioxocyclohexanecarboxylate derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the dioxocyclohexanecarboxylate derivative in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with improved safety profiles is a priority in drug development. Derivatives of cyclohexene carboxylic acid have demonstrated the ability to inhibit the production of pro-inflammatory cytokines.[6]

3.1. Mechanistic Insights

Dioxocyclohexanecarboxylate derivatives may exert anti-inflammatory effects by:

-

Inhibition of Inflammatory Enzymes: These compounds could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the synthesis of prostaglandins and leukotrienes, respectively.[7]

-

Modulation of Cytokine Production: They may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in immune cells.[8]

3.2. Arachidonic Acid Cascade and Potential Inhibition

Caption: Inhibition of the arachidonic acid cascade by dioxocyclohexanecarboxylate derivatives.

3.3. Experimental Protocol: Nitric Oxide Inhibition in LPS-Stimulated Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-